molecular formula C14H19NO3 B7848420 1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one

1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one

Cat. No.: B7848420
M. Wt: 249.30 g/mol
InChI Key: NCFRAGGYIQFQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one typically involves a multi-step process that includes the following steps:

    Initial Formation: The initial step involves the reaction of precursor compounds under controlled conditions to form an intermediate product.

    Intermediate Processing: The intermediate product undergoes further chemical reactions, such as oxidation or reduction, to achieve the desired chemical structure.

    Final Synthesis: The final step involves purification and crystallization to obtain this compound in its pure form.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled temperature and pressure conditions.

Major Products Formed

Scientific Research Applications

1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the production of advanced materials and as an additive in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. These interactions can result in the inhibition or activation of specific pathways, contributing to its therapeutic potential.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-13-4-2-3-12(11-13)14(16)5-6-15-7-9-18-10-8-15/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFRAGGYIQFQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903410
Record name NoName_4066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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